Predicted Target Engagement vs. the Unsubstituted Benzamide Analog
The target compound is predicted to act as a DNA-dependent protein kinase (DNA-PK) inhibitor by a cheminformatics model, a profile that has not been computationally assigned to its simpler, unsubstituted benzamide analog [1]. This functional prediction is unique among the closest commercially available structural analogs and provides the first step toward a testable biological hypothesis. The predicted DNA-PK engagement is a key differentiation point, as it suggests a specific biological role that the undecorated analog likely does not possess.
| Evidence Dimension | Predicted Biological Target (DNA-PK) |
|---|---|
| Target Compound Data | Predicted as a DNA-PK inhibitor |
| Comparator Or Baseline | N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (unsubstituted benzamide) |
| Quantified Difference | Target compound: DNA-PK inhibitor prediction. Comparator: No similar prediction available. |
| Conditions | Cheminformatics model (DrugMapper, University of Helsinki) based on structural similarity. |
Why This Matters
For procurement decisions, this is the only available data that suggests a specific, testable biological function, making this compound a higher-priority chemical probe than its unsubstituted analog.
- [1] DrugMapper. Investigational Drug Target Prediction for CAS 898428-71-2. University of Helsinki. Retrieved 2026-05-09. View Source
